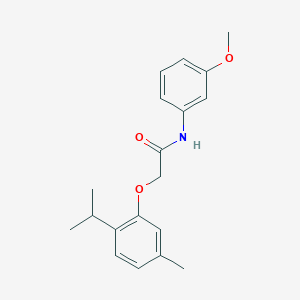
N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a methylpropan-2-ylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the reaction of 3-methoxyaniline with 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of a suitable nucleophile.
Major Products
Oxidation: 3-hydroxyphenyl derivative
Reduction: N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethylamine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can be compared with other acetamide derivatives:
N-(3-methoxyphenyl)acetamide: Lacks the phenoxy group, potentially leading to different biological activity.
N-(3-hydroxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: The hydroxyl group may confer different chemical reactivity and biological properties.
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide: The position of the methyl group on the phenoxy ring can influence the compound’s properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)17-9-8-14(3)10-18(17)23-12-19(21)20-15-6-5-7-16(11-15)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZFMWPASKMCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(3-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609225.png)
![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5609227.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)
![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)
![(1S,5R)-N-[(4-methoxyphenyl)methyl]-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)
![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5609253.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)
![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)
![(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B5609286.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)
![PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B5609307.png)
![3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide](/img/structure/B5609312.png)
